4-[(5-Nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Overview
Description
4-[(5-Nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is a polycyclic compound known for its antiviral properties. It is part of a class of compounds that exhibit significant biological activity, making it a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione typically involves the Diels-Alder reaction. Cycloheptatriene reacts with maleic anhydride in refluxing xylene for 24 hours to form the core structure . The yield and purity can be improved by using toluene instead of xylene . The resulting compound is then reacted with hydrazides of benzoic acids, arylaminoacetic acid, and oxalic acid to form the final product .
Industrial Production Methods
Industrial production methods for this compound are still being optimized. The process involves scaling up the laboratory synthesis while ensuring the purity and yield are maintained .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for the reduction of the nitro group and arylisocyanates for substitution reactions .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino or substituted aryl groups .
Scientific Research Applications
4-[(5-Nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other polycyclic compounds.
Biology: Exhibits antiviral activity, particularly against orthopoxviruses.
Medicine: Potential use in developing antiviral drugs with low cytotoxicity and high efficacy.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
ST-246: A close analog with high antiviral activity.
N-benzamidoimides: Less active derivatives with similar core structures.
Semicarbazides and thiosemicarbazides: Compounds with broad spectra of biological activity.
Uniqueness
4-[(5-Nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is unique due to its high antiviral activity and low cytotoxicity, making it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
4-[(5-nitrothiophen-2-yl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15-13-8-2-3-9(11-5-10(8)11)14(13)16(21)18(15)17-6-7-1-4-12(24-7)19(22)23/h1-4,6,8-11,13-14H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFLFYOLLDLKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=C(S5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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